molecular formula C17H17N3O2S2 B3616857 5-(benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole

5-(benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B3616857
M. Wt: 359.5 g/mol
InChI Key: HWWQAJRAQKTWEP-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of benzylthio, ethylsulfonyl, and phenyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the benzylthio and ethylsulfonyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylthio-1H-tetrazole: Similar in structure but lacks the ethylsulfonyl and phenyl groups.

    1-(Ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole: Similar but lacks the benzylthio group.

    3-Phenyl-1H-1,2,4-triazole: Lacks both the benzylthio and ethylsulfonyl groups.

Uniqueness

5-(Benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other triazole derivatives.

Properties

IUPAC Name

5-benzylsulfanyl-1-ethylsulfonyl-3-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-24(21,22)20-17(23-13-14-9-5-3-6-10-14)18-16(19-20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWQAJRAQKTWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(=NC(=N1)C2=CC=CC=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole
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5-(benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole
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5-(benzylthio)-1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole

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